![molecular formula C32H37N3O7 B12440589 N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-tyrosyl-L-leucine CAS No. 35971-71-2](/img/structure/B12440589.png)
N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-tyrosyl-L-leucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-tyrosyl-L-leucine is a synthetic peptide compound. It is composed of four amino acids: phenylalanine, tyrosine, and leucine, with a benzyloxycarbonyl (Cbz) protecting group attached to the phenylalanine residue. This compound is often used in peptide synthesis and research due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-tyrosyl-L-leucine typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino group of L-phenylalanine using the benzyloxycarbonyl (Cbz) group. This is followed by the sequential addition of L-tyrosine and L-leucine residues using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using automated peptide synthesizers. These machines allow for the precise control of reaction conditions and the efficient coupling of amino acids. The use of solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled on a solid resin support, is common in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-tyrosyl-L-leucine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: The benzyloxycarbonyl protecting group can be removed by catalytic hydrogenation.
Substitution: The phenylalanine residue can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or iodine (I₂) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) is commonly employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Dityrosine and other oxidative derivatives.
Reduction: The free amino group after the removal of the Cbz protecting group.
Substitution: Halogenated or nitrated derivatives of phenylalanine.
Aplicaciones Científicas De Investigación
N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-tyrosyl-L-leucine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
Mecanismo De Acción
The mechanism of action of N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-tyrosyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group provides stability and protection during synthesis, while the peptide sequence can mimic natural substrates or inhibitors. The compound can bind to active sites of enzymes, blocking their activity or altering their function.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-phenylalanine
- N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-cysteine
- N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-glutamine
Uniqueness
N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-tyrosyl-L-leucine is unique due to its specific combination of amino acids and the presence of the benzyloxycarbonyl protecting group. This combination provides a balance of hydrophobic and aromatic properties, making it suitable for various biochemical applications. Its stability and reactivity also make it a valuable tool in peptide synthesis and research.
Propiedades
Número CAS |
35971-71-2 |
|---|---|
Fórmula molecular |
C32H37N3O7 |
Peso molecular |
575.7 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C32H37N3O7/c1-21(2)17-28(31(39)40)34-29(37)26(19-23-13-15-25(36)16-14-23)33-30(38)27(18-22-9-5-3-6-10-22)35-32(41)42-20-24-11-7-4-8-12-24/h3-16,21,26-28,36H,17-20H2,1-2H3,(H,33,38)(H,34,37)(H,35,41)(H,39,40)/t26-,27-,28-/m0/s1 |
Clave InChI |
KVQKGEMBRHVAOO-KCHLEUMXSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
SMILES canónico |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


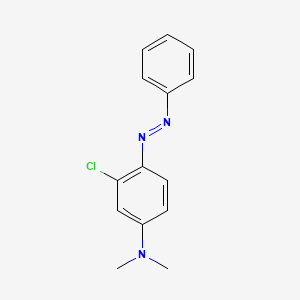
![(3aR,7aS)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-octahydroindole-2-carboxylic acid](/img/structure/B12440514.png)
![1-{7-[2-(4-Chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}pyrrole](/img/structure/B12440522.png)
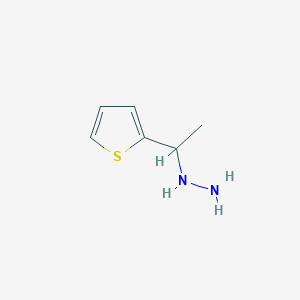
![4-[(Cyclohexylmethyl)amino]-3-methylphenol](/img/structure/B12440532.png)
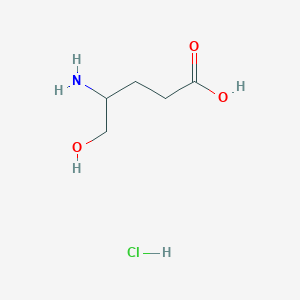
![Thieno[3,2-c]pyridin-6-amine](/img/structure/B12440541.png)
![2-[(4-Cyclohexyl-1-ethoxy-1-oxobutan-2-YL)amino]propanoic acid](/img/structure/B12440549.png)
![4-Oxo-4H-pyrimido[1,2-a]pyrimidine-3-carboxylic acid ethyl ester](/img/structure/B12440556.png)
![4-{3-[2-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B12440563.png)
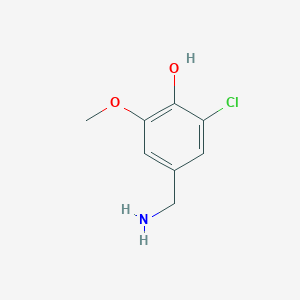
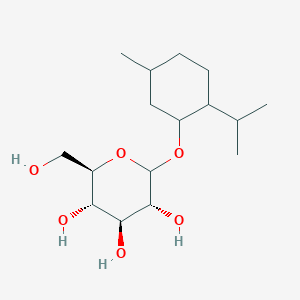

![(4aS,8aS)-4-Methyl-4a,5,6,7,8,8a-hexahydrobenzo[b][1,4]oxazin-3-one hydrochloride](/img/structure/B12440582.png)
